7-(2-Fluorophenyl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane
Description
7-(2-Fluorophenyl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane is a sulfur-containing heterocyclic compound featuring a seven-membered thiazepane ring substituted with a 2-fluorophenyl group and a 3-(trifluoromethyl)phenylsulfonyl moiety. The sulfonyl group enhances electron-withdrawing properties, while the trifluoromethyl substituent contributes to lipophilicity and metabolic stability.
Properties
IUPAC Name |
7-(2-fluorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4NO2S2/c19-16-7-2-1-6-15(16)17-8-9-23(10-11-26-17)27(24,25)14-5-3-4-13(12-14)18(20,21)22/h1-7,12,17H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQZYQVXDNUENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include sulfonyl-bearing heterocycles such as the 1,2,4-triazole derivatives described in (e.g., compounds [7–9]). Key differences and similarities are outlined below:
Table 1: Structural and Functional Comparisons
Key Observations:
- Sulfonyl Substituents : The 3-(trifluoromethyl)phenylsulfonyl group in the target compound exhibits stronger electron-withdrawing effects than the 4-X-phenylsulfonyl groups (X = H, Cl, Br) in triazoles, which may enhance binding affinity to polar active sites .
- Fluorine Impact: The 2-fluorophenyl substituent in the thiazepane derivative may improve metabolic stability and membrane permeability compared to non-fluorinated analogs .
Spectroscopic Features :
- IR Spectroscopy :
- NMR :
- The ¹H-NMR of the thiazepane would show distinct splitting patterns for the seven-membered ring protons, contrasting with the aromatic proton environments of triazoles.
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